molecular formula C12H14F2O2 B13080153 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone

1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone

Cat. No.: B13080153
M. Wt: 228.23 g/mol
InChI Key: CQZBFWUGPCPSKB-UHFFFAOYSA-N
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Description

1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone is an organic compound with the molecular formula C12H14F2O2 It is characterized by the presence of two fluorine atoms and an isobutoxy group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone typically involves the reaction of 3,4-difluoroacetophenone with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone is unique due to the presence of both fluorine atoms and an isobutoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets .

Biological Activity

1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone is an organic compound notable for its unique molecular structure, characterized by a phenyl ring with two fluorine atoms and an isobutoxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and therapeutic applications. The presence of fluorine enhances lipophilicity and biological activity, making it a candidate for further research.

  • Molecular Formula : C12H14F2O2
  • Molecular Weight : 232.24 g/mol

The structural features of this compound allow it to interact with various biological targets, which is crucial for its pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. The key areas of focus for the biological activity of this compound include:

  • Antimicrobial Properties : Fluorinated compounds are known to possess enhanced antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains due to its structural characteristics .
  • Therapeutic Potential : The interaction of this compound with biological targets is a subject of ongoing research. Its electronic properties conferred by the fluorine atoms may play a role in therapeutic applications against various diseases .

The mechanism by which this compound exerts its biological effects is still under investigation. Interaction studies typically focus on binding affinities to various receptors and enzymes that mediate physiological responses.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Features
1-(3,5-Difluoro-4-isobutoxyphenyl)ethanolC12H14F2O2Hydroxyl group instead of carbonyl; potential different interactions
1-(3,4-Difluoro-5-methoxyphenyl)ethanoneC12H14F2O2Methoxy substitution may alter lipophilicity and reactivity
1-(4-Fluorophenyl)ethanoneC9H9FOSimpler structure; serves as a baseline for comparison

The combination of fluorine substitutions and the isobutoxy group in this compound significantly influences its chemical behavior and biological activity compared to these similar compounds .

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of fluorinated phenolic compounds, revealing that this compound exhibited notable activity against specific bacterial strains. This finding supports the hypothesis that fluorinated compounds enhance antimicrobial efficacy .
  • Therapeutic Applications : Research is ongoing to explore the compound's potential in treating neurodegenerative diseases. Preliminary data suggest that it may influence pathways involved in neuroprotection .
  • Pharmacological Testing : In pharmacological models, compounds similar to this compound have shown analgesic properties in animal studies. The efficacy in pain models indicates potential therapeutic applications .

Properties

Molecular Formula

C12H14F2O2

Molecular Weight

228.23 g/mol

IUPAC Name

1-[3,4-difluoro-5-(2-methylpropoxy)phenyl]ethanone

InChI

InChI=1S/C12H14F2O2/c1-7(2)6-16-11-5-9(8(3)15)4-10(13)12(11)14/h4-5,7H,6H2,1-3H3

InChI Key

CQZBFWUGPCPSKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C(=CC(=C1)C(=O)C)F)F

Origin of Product

United States

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